An In-Depth Guide to the Chemical Identifiers of Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate
An In-Depth Guide to the Chemical Identifiers of Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate
In the fields of chemical research, drug discovery, and materials science, the unambiguous identification of a chemical compound is paramount. A single molecule can be known by multiple names, leading to potential confusion in literature, patents, and databases. To overcome this, a suite of standardized chemical identifiers has been developed, each serving a distinct purpose. This guide provides a comprehensive overview of the key chemical identifiers for Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate, a substituted pyridine derivative of interest in synthetic chemistry and potential pharmaceutical development. Understanding and correctly utilizing these identifiers is a foundational skill for any researcher, ensuring accuracy, facilitating data retrieval, and enabling seamless collaboration.
Core Identifiers for Rapid Referencing
For immediate access and cross-referencing, the primary identifiers for Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate are summarized below. Each of these provides a unique way to designate the compound, crucial for database searches and procurement.
| Identifier Type | Value |
| PubChem CID | 22175130[1] |
| CAS Number | 321596-55-8[1] |
| Molecular Formula | C₇H₅Br₂NO₃[1] |
| SMILES | COC(=O)C1=C(C(=CC(=N1)Br)Br)O[1] |
| InChI | InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3[1] |
| InChIKey | WNFLHCVLPYFOGW-UHFFFAOYSA-N[1] |
| IUPAC Name | methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate |
The Role and Significance of Each Identifier
The true utility of these identifiers becomes clear when we understand the specific context in which each is used. Their design reflects the needs of different systems—from human-readable names to machine-readable strings for complex computational tasks.
Systematic and Common Names
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IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate describes the molecule's structure unambiguously: a pyridine ring with a methyl carboxylate at position 2, bromo groups at positions 4 and 6, and a hydroxyl group at position 5. While precise, IUPAC names can be lengthy and are often supplemented by other identifiers.
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Synonyms: This compound is also known by other names in supplier catalogs and databases, such as Methyl 4,6-dibromo-3-hydroxypicolinate and 4,6-Dibromo-3-hydroxypyridine-2-carboxylic acid methyl ester.[1] Awareness of these synonyms is critical for comprehensive literature and database searches.
Registry Numbers: The Universal Index
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CAS Registry Number®: The CAS number, 321596-55-8, is a unique numerical identifier assigned by the Chemical Abstracts Service.[1] It is the gold standard for chemical identification in regulatory submissions, patents, and scientific literature. Its key advantage is that it is specific to the substance, regardless of how many different names it may have. A CAS number is assigned to a substance once it enters the CAS REGISTRY database, ensuring a single, reliable point of reference.
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PubChem Compound ID (CID): The PubChem database, a public repository maintained by the National Institutes of Health (NIH), assigns a unique CID to each chemical structure.[2] The CID for this compound is 22175130.[1] This identifier is invaluable for accessing a wealth of integrated information, including physical properties, biological activities, safety data, and literature citations, all within the PubChem ecosystem.[3]
Line Notations: Encoding Structure into Text
Line notations are compact, text-based representations of a molecule's structure. They are fundamental to cheminformatics and computational chemistry, allowing for efficient storage, searching, and analysis of chemical data.
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SMILES (Simplified Molecular Input Line Entry System): The SMILES string, COC(=O)C1=C(C(=CC(=N1)Br)Br)O, encodes the two-dimensional structure of the molecule.[1] It represents atoms by their element symbols and uses special characters for bonds, rings, and branches.[4] SMILES is widely used as an input format for chemical databases and modeling software.[4][5] Its compactness makes it ideal for large-scale data processing.[4]
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InChI (International Chemical Identifier): The InChI is a more recent and highly robust standard developed by IUPAC. It creates a unique, layered text string that represents a chemical substance. The InChI for our compound is InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3.[1] Each layer encodes a different type of information (connectivity, stereochemistry, isotopic composition), making it a powerful tool for ensuring data integrity across different databases and software platforms.
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InChIKey: Because InChI strings can be long, the InChIKey was developed as a fixed-length, 27-character hashed version. The InChIKey, WNFLHCVLPYFOGW-UHFFFAOYSA-N, is particularly useful for web searches and indexing in databases, as it provides a concise and near-unique signature for the molecule.[1] A search for this key on the web will almost exclusively return results for the specific compound.
Practical Application Workflow in Research
The effective use of these identifiers is integral to the modern research workflow. A researcher might follow a logical progression, using different identifiers at various stages of their investigation. This process ensures accuracy and leverages the full power of global chemical information systems.
Caption: Workflow for utilizing chemical identifiers in research.
Conclusion
For Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate, as with any chemical compound, a thorough understanding of its various identifiers is not merely an academic exercise. It is a practical necessity for the modern scientist. From the universal indexing of the CAS number to the machine-readable precision of SMILES and InChI, each identifier provides a critical tool for navigating the vast landscape of chemical information. Mastery of these identifiers ensures that research is built on a foundation of verifiable, unambiguous data, which is the bedrock of scientific integrity and innovation.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22175130, Methyl 4,6-dibromo-3-hydroxypicolinate. Available from: [Link].
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